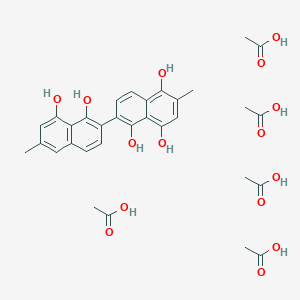
Methyl 3-(acridin-9-YL)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(acridin-9-YL)prop-2-enoate is a compound that belongs to the class of acridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(acridin-9-YL)prop-2-enoate typically involves the reaction of acridine derivatives with appropriate alkenes. One common method involves the [3 + 2] cycloaddition reaction of methyl (2E)-3-(acridin-4-yl)-prop-2-enoate with unstable nitrile N-oxides . The reaction conditions usually include the use of solvents like chloroform (CDCl3) and the application of basic hydrolysis with sodium hydroxide (NaOH) in methanol at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反应分析
Types of Reactions
Methyl 3-(acridin-9-YL)prop-2-enoate undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in [3 + 2] cycloaddition reactions with nitrile N-oxides, leading to the formation of regioisomers.
Hydrolysis: Basic hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.
Common Reagents and Conditions
Nitrile N-oxides: Used in cycloaddition reactions.
Sodium Hydroxide (NaOH): Used in basic hydrolysis reactions.
Methanol: Common solvent for hydrolysis reactions.
Major Products
Regioisomers: Formed during cycloaddition reactions.
Carboxylic Acids: Formed during hydrolysis reactions
科学研究应用
Methyl 3-(acridin-9-YL)prop-2-enoate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-cancer properties due to its ability to bind to DNA and interfere with topoisomerase enzymes.
Biological Studies: Its interaction with DNA makes it a valuable tool for studying DNA-binding properties and mechanisms.
Chemical Research: Used in the synthesis of various derivatives and in studying regioselectivity in cycloaddition reactions.
作用机制
The mechanism of action of Methyl 3-(acridin-9-YL)prop-2-enoate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription . The compound’s planar structure facilitates its insertion between DNA base pairs, causing structural changes that inhibit cellular processes.
相似化合物的比较
Similar Compounds
9-(2-Phenylethenyl)acridine: Another acridine derivative with similar DNA-binding properties.
Amsacrine: A well-known DNA intercalator used in cancer therapy.
Uniqueness
Methyl 3-(acridin-9-YL)prop-2-enoate is unique due to its specific structural features that allow for selective regioisomer formation in cycloaddition reactions . Its ability to form stable regioisomers and its potent DNA-binding properties make it a valuable compound for both chemical and biological research.
属性
CAS 编号 |
91025-07-9 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
methyl 3-acridin-9-ylprop-2-enoate |
InChI |
InChI=1S/C17H13NO2/c1-20-17(19)11-10-12-13-6-2-4-8-15(13)18-16-9-5-3-7-14(12)16/h2-11H,1H3 |
InChI 键 |
BBZCPQNGYJRNSP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C=CC1=C2C=CC=CC2=NC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate](/img/structure/B14360220.png)





![S-Propyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14360269.png)




![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
![N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide](/img/structure/B14360309.png)

